Regulatory Identity as Ataluren Impurity E Enables Traceable Method Validation
3-[(Hydroxyamino)iminomethyl]-benzoic acid is specifically designated as Ataluren Impurity E in both European Pharmacopoeia (EP) and internal regulatory filings, a status not shared by its para-isomer 4-(N-hydroxycarbamimidoyl)benzoic acid or the methyl ester analog . This formal identification is essential for ANDA and DMF submissions, where traceability to an EP-compliant reference standard is required. The compound is supplied with full characterization data including HPLC purity (typically 95–99%), NMR, and MS spectra, whereas generic hydroxyamidine analogs are not offered with Ataluren-specific impurity certification [1].
| Evidence Dimension | Regulatory Acceptance and Certification |
|---|---|
| Target Compound Data | Ataluren Impurity E; EP-compliant; supplied with COA, HPLC, NMR, MS |
| Comparator Or Baseline | 4-(N-hydroxycarbamimidoyl)benzoic acid (no EP impurity designation) |
| Quantified Difference | Not applicable (qualitative regulatory distinction) |
| Conditions | Pharmaceutical regulatory filings and method validation |
Why This Matters
This distinction is critical for laboratories conducting Ataluren impurity profiling, as use of a non-designated analog would invalidate regulatory submissions and method transfer.
- [1] SynZeal. (2024). Ataluren Impurity 7 (27020-96-8) and related standards. SynZeal. View Source
